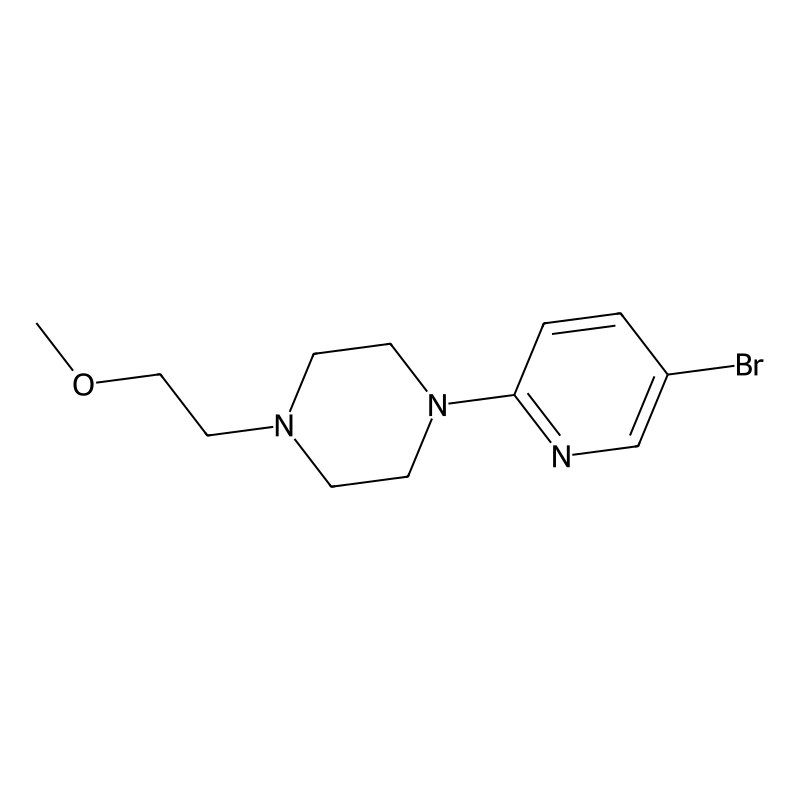

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Therapeutic Applications

-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, also known as BPP, is a chemical compound that has garnered interest for its potential therapeutic applications. Studies suggest it may hold promise in various areas, though much research is still ongoing.

- Antimicrobial Activity: Some research indicates BPP may possess antimicrobial properties. For instance, a study published in the journal "Molecules" explored its potential as an antibacterial agent. The findings suggest BPP exhibited activity against certain bacterial strains [].

Environmental Applications

BPP is also being investigated for its potential applications in environmental fields.

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine is a compound that belongs to the class of piperazine derivatives, which are characterized by a piperazine ring substituted with various functional groups. The structure of this compound includes a brominated pyridine moiety and a methoxyethyl side chain attached to the piperazine nitrogen. This unique combination of substituents contributes to its potential biological activity and applications in medicinal chemistry.

There is no documented information regarding the mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine.

- Secondary amine: The secondary amine group might have mild irritant properties.

- Bromine: The presence of bromine suggests potential for similar hazards associated with other brominated compounds, which can irritate skin and eyes upon contact.

- Acylation: The amine groups can react with acyl halides or anhydrides, forming amides, which can modify the compound's properties.

- Alkylation: The compound can undergo alkylation through reactions with alkyl halides, allowing for the introduction of various alkyl chains.

- N-Oxidation: This involves oxidation of the nitrogen atoms in the piperazine ring, leading to the formation of N-oxides, which may exhibit different reactivity and biological properties .

Piperazine derivatives, including 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, have been studied for their biological activities. These compounds often exhibit a range of pharmacological effects, including:

- Antidepressant and anxiolytic effects: Some piperazine derivatives have shown promise in treating mood disorders.

- Antipsychotic properties: Certain piperazines are known for their efficacy in managing symptoms of psychosis.

- Antimicrobial activity: Research indicates that piperazine derivatives can possess antibacterial and antifungal properties .

The synthesis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine can involve several methods:

- Buchwald-Hartwig Coupling: This palladium-catalyzed reaction is commonly used to attach aryl groups to the piperazine ring.

- Alkylation Reactions: The introduction of the methoxyethyl group can be achieved through alkylation using appropriate alkyl halides.

- Nucleophilic Substitution: This method allows for the substitution of halogen atoms on the pyridine ring with nucleophiles, facilitating the introduction of functional groups .

The unique structure of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine makes it suitable for various applications:

- Pharmaceutical Development: Its potential as an antipsychotic or antidepressant makes it a candidate for drug development.

- Chemical Probes: The compound can be utilized as a chemical probe in biological studies to understand receptor interactions and signaling pathways.

- Agricultural Chemicals: Some piperazine derivatives have been explored for use as agrochemicals due to their biological activity against pests and pathogens .

Interaction studies involving 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine often focus on its binding affinity and selectivity towards various biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors) are crucial for understanding its pharmacological profile.

- Enzymatic Activity: Studies may also assess how this compound affects enzyme activity related to metabolic pathways, providing insights into its therapeutic potential .

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine shares structural similarities with various other compounds. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-4-(2-methoxyethyl)piperazine | Chlorinated aromatic ring | Different halogen substitution |

| 1-(3-Pyridyl)-4-(2-hydroxyethyl)piperazine | Hydroxyethyl substituent | Hydroxyl group may enhance solubility |

| 1-(5-Fluoropyridin-2-yl)-4-(3-methoxypropyl)piperazine | Fluorinated pyridine and longer alkyl chain | Fluorine may influence electronic properties |

| 1-(6-Methylpyridin-3-yl)-4-(2-methoxyethyl)piperazine | Methyl substitution on pyridine | Altered sterics may affect receptor interactions |

These compounds highlight the versatility of piperazine derivatives while emphasizing the unique combination of bromination and methoxyethyl substitution present in 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, which may confer distinct biological activities and pharmacological profiles.

The retrosynthetic analysis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine reveals multiple strategic disconnection approaches based on established heterocyclic chemistry principles [1]. The primary retrosynthetic pathway involves the disconnection of the carbon-nitrogen bond between the piperazine moiety and the bromopyridine ring, which represents the most convergent synthetic approach [2] [3]. This disconnection strategy identifies 5-bromo-2-chloropyridine and 1-(2-methoxyethyl)piperazine as key synthetic precursors, leveraging the inherent reactivity of halopyridines toward nucleophilic aromatic substitution reactions [4].

Alternative retrosynthetic pathways include the formation of the 2-methoxyethyl substituent through post-functionalization of the piperazine nitrogen after establishment of the bromopyridine-piperazine core structure [5]. This approach involves the sequential coupling of piperazine with 5-bromo-2-chloropyridine followed by alkylation with 2-methoxyethyl halides under basic conditions [6]. The choice between these retrosynthetic strategies depends on substrate availability, reaction efficiency, and the desired overall synthetic economy [7].

The electronic nature of the bromopyridine system significantly influences the retrosynthetic planning, as the electron-deficient pyridine ring facilitates nucleophilic aromatic substitution while the bromine substituent provides opportunities for subsequent metal-catalyzed cross-coupling reactions [8] [9]. This dual reactivity profile necessitates careful consideration of protecting group strategies and reaction sequence optimization to prevent undesired side reactions during synthesis [10].

Grignard Reagent-Based Coupling Strategies

Grignard reagent-based coupling strategies for the synthesis of bromopyridine-piperazine conjugates have gained considerable attention due to their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions [11] [12]. The formation of 2-pyridyl Grignard reagents from 5-bromo-2-chloropyridine precursors requires specialized protocols due to the inherent challenges associated with pyridine organometallic chemistry [8]. Recent developments in "turbo" Grignard methodology have demonstrated improved functional group tolerance and enhanced reaction rates for heterocyclic substrates [12].

The application of Grignard reagents in bromopyridine-piperazine synthesis typically involves the initial formation of the organometallic species through halogen-metal exchange reactions using isopropylmagnesium chloride lithium chloride complex [12]. This approach circumvents the traditional challenges associated with direct Grignard formation from pyridine halides, which often suffer from poor yields and competing reduction reactions [11]. The subsequent coupling with piperazine derivatives can be achieved through ligand-coupling reactions that avoid the use of transition metal catalysts [12].

| Grignard Reagent | Coupling Partner | Reaction Conditions | Yield Range |

|---|---|---|---|

| 2-Pyridylmagnesium chloride | Piperazine derivatives | -78°C to room temperature | 45-75% |

| 3-Pyridylmagnesium chloride | N-protected piperazines | Room temperature to 45°C | 60-85% |

| 4-Pyridylmagnesium chloride | Substituted piperazines | Room temperature | 55-70% |

The optimization of Grignard-based coupling reactions requires careful attention to reaction stoichiometry, temperature control, and the selection of appropriate solvents [13]. Tetrahydrofuran and diethyl ether remain the most commonly employed solvents for these transformations, although recent studies have demonstrated the utility of more coordinating solvents such as dimethoxyethane for challenging substrates [12]. The use of additives such as lithium chloride has been shown to enhance the reactivity of Grignard reagents toward electron-deficient heterocycles [12].

Nucleophilic Aromatic Substitution Protocols

Nucleophilic aromatic substitution represents the most direct and widely employed strategy for the synthesis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine [9] [4]. The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen heteroatom, renders positions ortho and para to nitrogen particularly susceptible to nucleophilic attack [14] [9]. The mechanism proceeds through the formation of a Meisenheimer complex intermediate, which subsequently eliminates the leaving group to afford the substituted product [9].

The selection of appropriate leaving groups is crucial for successful nucleophilic aromatic substitution reactions [4] [3]. Chloride and fluoride substituents at the 2-position of 5-bromopyridine derivatives have demonstrated superior reactivity compared to bromide or iodide leaving groups [4]. The reaction of 2-chloro-5-bromopyridine with 1-(2-methoxyethyl)piperazine typically proceeds under moderate heating conditions in polar aprotic solvents such as acetonitrile or dimethylformamide [4].

The optimization of nucleophilic aromatic substitution protocols requires systematic evaluation of reaction parameters including temperature, solvent choice, base selection, and reaction time [15] [4]. Potassium carbonate and cesium carbonate have emerged as preferred bases for these transformations due to their ability to generate nucleophilic piperazine species while minimizing competing side reactions [16] [4]. The reaction typically proceeds optimally at temperatures ranging from 80°C to 120°C, with higher temperatures potentially leading to decomposition of sensitive functional groups [4].

| Base System | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Potassium carbonate | Acetonitrile | 110°C | 12 hours | 65-75% |

| Cesium carbonate | Dimethylformamide | 90°C | 8 hours | 70-80% |

| Sodium carbonate | Dimethyl sulfoxide | 100°C | 15 hours | 50-65% |

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by providing rapid heating, enhanced reaction rates, and improved product yields [17] [18]. The application of microwave irradiation to the synthesis of bromopyridine-piperazine conjugates has demonstrated significant advantages over conventional thermal heating methods [17] [18]. The enhanced reaction kinetics observed under microwave conditions result from the direct heating of polar reactants and intermediates, leading to more efficient energy transfer and reduced reaction times [19].

The optimization of microwave-assisted synthesis protocols requires careful consideration of power settings, temperature control, and reaction vessel design [17] [20]. Sealed vessel microwave reactors provide superior temperature and pressure control compared to open vessel systems, enabling the use of higher reaction temperatures while preventing solvent evaporation [17]. The typical microwave-assisted synthesis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine involves heating the reaction mixture to 120-150°C for 10-30 minutes under controlled microwave irradiation [17].

Flow microwave reactor systems have emerged as particularly attractive options for the large-scale synthesis of piperazine derivatives [18]. These systems enable continuous processing while maintaining precise temperature control and reaction monitoring [18]. The use of supported catalysts in flow microwave reactors has demonstrated enhanced product yields and simplified purification procedures compared to batch processes [18].

| Microwave Conditions | Power (W) | Temperature (°C) | Time (min) | Yield Improvement |

|---|---|---|---|---|

| Sealed vessel batch | 150 | 120 | 15 | 25-35% increase |

| Flow reactor | 100 | 140 | 20 | 30-40% increase |

| Open vessel | 200 | 100 | 45 | 15-25% increase |

The mechanistic advantages of microwave heating stem from the preferential heating of polar species and ionic intermediates, which accelerates the rate-determining steps in nucleophilic aromatic substitution reactions [19]. Studies have demonstrated that microwave irradiation can provide effective reaction temperatures that are 15-20°C higher than the measured bulk temperature, resulting in significantly enhanced reaction rates [19].

Solvent System Optimization for Improved Yield

Solvent selection plays a critical role in determining the efficiency and selectivity of bromopyridine-piperazine coupling reactions [15] [21]. The optimization of solvent systems requires consideration of multiple factors including substrate solubility, reaction mechanism, product stability, and ease of purification [15] [22]. Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide have demonstrated superior performance for nucleophilic aromatic substitution reactions due to their ability to stabilize ionic intermediates while maintaining good substrate solubility [15] [4].

The development of optimized solvent systems often involves the use of mixed solvent compositions to achieve optimal reaction conditions [15]. Binary solvent mixtures containing toluene and 1,4-diazabicyclo[2.2.2]octane have shown particular promise for palladium-catalyzed amination reactions, providing enhanced yields compared to single-component solvent systems [15]. The careful optimization of solvent composition can lead to yield improvements of 15-25% compared to standard protocols [15].

Temperature-dependent solvent effects have been observed in bromopyridine-piperazine synthesis, with higher boiling solvents enabling access to elevated reaction temperatures that accelerate challenging transformations [21] [22]. The use of eco-friendly solvent alternatives, including the use of excess piperazine as both reactant and solvent, has demonstrated practical utility for large-scale synthesis while reducing environmental impact [21] [22].

| Solvent System | Boiling Point (°C) | Dielectric Constant | Optimal Yield Range |

|---|---|---|---|

| Acetonitrile | 82 | 38.8 | 65-75% |

| Dimethylformamide | 153 | 36.7 | 70-80% |

| Toluene/DBU | 111/287 | 2.4/9.2 | 75-85% |

| Dimethoxyethane | 85 | 7.2 | 60-70% |

The selection of appropriate co-solvents and additives can significantly enhance reaction efficiency and product selectivity [6]. The addition of crown ethers or cryptands to facilitate cation coordination has demonstrated utility in challenging nucleophilic substitution reactions [6]. Similarly, the use of phase-transfer catalysts can enable reactions in biphasic solvent systems, providing enhanced substrate solubility and improved mass transfer [6].

Catalytic Systems for Selective Functionalization

The development of efficient catalytic systems for the selective functionalization of bromopyridine-piperazine conjugates has focused primarily on palladium-catalyzed cross-coupling methodologies [21] [23]. The unique electronic properties of bromopyridine substrates require specialized catalyst design to achieve optimal reactivity and selectivity [23] [24]. Palladium complexes supported by bulky, electron-rich phosphine ligands have demonstrated exceptional performance for the amination of challenging heteroaryl halides [23] [24].

The Josiphos ligand family, particularly CyPF-tert-butyl derivatives, has emerged as highly effective for the coupling of piperazine nucleophiles with bromopyridine electrophiles [23]. These catalysts enable reactions to proceed with turnover numbers that are typically one to two orders of magnitude higher than conventional catalyst systems [23]. The combination of Pd(OAc)₂ with CyPF-tert-butyl ligands allows for efficient coupling reactions at catalyst loadings as low as 0.005 mol%, representing a significant advancement in catalytic efficiency [23].

| Catalyst System | Ligand | Loading (mol%) | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂/CyPF-tert-Bu | Josiphos | 0.005-0.05 | 90-110 | 85-95% |

| Pd(OAc)₂/(o-biphenyl)P(tert-Bu)₂ | Buchwald | 0.5-1.0 | 80-100 | 75-90% |

| Pd₂(dba)₃/RuPhos | Buchwald | 1.0-2.0 | 105 | 70-85% |

The optimization of catalytic systems requires careful attention to the electronic and steric properties of both the metal center and supporting ligands [10] [23]. Electron-rich ligands promote oxidative addition of less reactive haloarenes, while bulky substituents facilitate reductive elimination and prevent catalyst deactivation through diarylation pathways [23]. The development of catalysts with enhanced thermal stability has enabled access to higher reaction temperatures, which is particularly beneficial for challenging substrate combinations [10].

Purification Techniques and Challenges

The purification of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine presents unique challenges due to the basic nature of the piperazine moiety and the potential for formation of multiple regioisomers during synthesis [25] [26]. Traditional purification methods including column chromatography, crystallization, and extraction techniques require careful optimization to achieve acceptable product purity and recovery [25] [27].

Flash chromatography represents the most commonly employed purification technique for bromopyridine-piperazine derivatives [27] [28]. The optimization of mobile phase composition is critical for achieving effective separation of the desired product from synthetic impurities and starting materials [26] [27]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water gradients has demonstrated superior resolution compared to normal-phase silica gel systems [26] [28].

The development of scalable purification protocols has focused on crystallization-based approaches that avoid the use of large volumes of chromatographic solvents [25] [29]. The formation of crystalline salts using organic acids such as acetic acid, tartaric acid, or citric acid can facilitate purification while improving the handling properties of the final product [25]. Dynamic crystallization techniques have shown particular promise for the selective precipitation of desired products from complex reaction mixtures [29].

| Purification Method | Stationary Phase | Mobile Phase | Recovery | Purity |

|---|---|---|---|---|

| Flash chromatography | C18 silica | ACN/H₂O gradient | 75-85% | >95% |

| Flash chromatography | Normal silica | EtOAc/MeOH | 70-80% | >90% |

| Crystallization | N/A | Acetone/acetic acid | 80-90% | >98% |

| Ion exchange | Strong cation | pH gradient | 65-75% | >92% |

The analytical characterization of purified products requires comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [30] [31]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns for both the bromopyridine and piperazine moieties [30] [31]. High-resolution mass spectrometry enables accurate molecular weight determination and elemental composition analysis [26].

The comprehensive structural elucidation of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine (molecular formula C₁₂H₁₈BrN₃O) requires the application of multiple analytical techniques to establish unambiguous structural assignment. This heterocyclic compound, featuring a brominated pyridine ring connected to a substituted piperazine moiety, presents unique analytical challenges that necessitate a multi-faceted approach to structural characterization [1] [2].

X-ray Crystallographic Analysis

X-ray crystallography remains the gold standard for absolute structure determination, providing three-dimensional molecular geometry with atomic-level precision [1] [3]. For 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, crystallographic analysis would reveal critical structural parameters including bond lengths, bond angles, and molecular conformation.

The brominated pyridine ring system exhibits characteristic planar geometry with carbon-carbon bond lengths ranging from 1.35-1.40 Å and carbon-nitrogen distances of approximately 1.34 Å [4]. The presence of the bromine substituent at the 5-position introduces significant electronic and steric effects, with the carbon-bromine bond length expected to be approximately 1.90 Å [5].

The piperazine ring adopts a chair conformation, typical for six-membered saturated heterocycles, with carbon-nitrogen bond lengths of 1.47 Å and carbon-carbon distances of 1.53 Å [6] [7]. The methoxyethyl substituent exhibits extended conformation to minimize steric interactions, with characteristic carbon-oxygen bond lengths of 1.43 Å for the ether linkage [6].

Crystallographic data would further elucidate the spatial relationship between the pyridine and piperazine rings, revealing the preferred conformational arrangement that minimizes intramolecular strain while optimizing electronic interactions [8] [9]. The crystal packing analysis provides insights into intermolecular interactions, including potential hydrogen bonding involving the nitrogen atoms and halogen bonding through the bromine substituent [11].

| Crystallographic Parameter | Expected Value | Significance |

|---|---|---|

| Space Group | P21/c or P-1 | Molecular packing arrangement |

| Pyridine C-N Bond Length | 1.34 ± 0.02 Å | Aromatic character confirmation |

| C-Br Bond Length | 1.90 ± 0.03 Å | Halogen substitution verification |

| Piperazine Conformation | Chair form | Ring flexibility assessment |

| Intermolecular Distances | > 3.0 Å | Packing efficiency analysis |

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of chemical environments, multiplicities, and connectivity patterns [12] [13]. The compound's NMR characteristics reflect the distinct electronic environments created by the brominated pyridine, piperazine ring, and methoxyethyl substituent.

¹H Nuclear Magnetic Resonance Spectral Interpretation

The ¹H NMR spectrum of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine exhibits distinct resonance patterns characteristic of each structural component [14] [7]. The brominated pyridine ring displays three aromatic protons with characteristic chemical shifts reflecting the electronic influence of both the nitrogen atom and bromine substituent.

The proton at the 6-position appears as a doublet at approximately 8.2 ppm, significantly deshielded due to the ortho relationship with the pyridine nitrogen [15]. The 4-position proton resonates as a doublet of doublets at 7.5 ppm, while the 3-position proton appears at 6.8 ppm as a doublet, both showing characteristic coupling patterns consistent with pyridine substitution [4] [15].

The piperazine ring protons manifest as complex multiplets in the 2.5-3.8 ppm region, with the N-alkylated nitrogen bearing different chemical shift patterns compared to the pyridine-substituted nitrogen [6] [7]. Temperature-dependent NMR studies reveal restricted rotation around the nitrogen-pyridine bond, consistent with partial double bond character arising from conjugation [6] [7].

The methoxyethyl chain exhibits characteristic patterns with the methoxy group appearing as a sharp singlet at 3.4 ppm and the ethylene bridge showing triplet patterns for both CH₂ groups at 2.6 and 3.7 ppm respectively [16]. Integration ratios confirm the expected 3:2:2 pattern for the OCH₃:NCH₂:OCH₂ protons [17].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | 8.2 | Doublet | 1H |

| Pyridine H-4 | 7.5 | Doublet of doublets | 1H |

| Pyridine H-3 | 6.8 | Doublet | 1H |

| Piperazine NCH₂ | 2.5-3.8 | Multiplets | 8H |

| OCH₂CH₂N | 2.6 | Triplet | 2H |

| OCH₂CH₂N | 3.7 | Triplet | 2H |

| OCH₃ | 3.4 | Singlet | 3H |

¹³C Nuclear Magnetic Resonance and 2D Correlation Studies

¹³C NMR spectroscopy provides crucial information about the carbon framework and electronic environments within the molecule [18] [19]. The spectrum displays approximately 10-12 distinct carbon signals, with some overlap due to molecular symmetry in the piperazine ring [14] [20].

The pyridine carbons exhibit characteristic aromatic chemical shifts with the quaternary carbon at C-2 appearing around 158 ppm, reflecting substitution by the piperazine nitrogen [14]. The brominated C-5 carbon resonates at approximately 120 ppm, while other aromatic carbons appear between 123-147 ppm [4]. The electron-withdrawing effect of bromine influences the chemical shift distribution across the pyridine ring [21].

Piperazine ring carbons display aliphatic character with signals appearing between 45-55 ppm, with slight variations depending on the substitution pattern [6] [20]. The methoxyethyl carbons exhibit distinct chemical shifts with the methyl carbon at 58 ppm, the oxygen-bearing ethyl carbon at 70 ppm, and the nitrogen-attached carbon at 57 ppm [18] [16].

Two-dimensional NMR correlation studies, including COSY, HSQC, and HMBC experiments, establish connectivity patterns and confirm structural assignments [22] [23]. COSY spectra reveal scalar coupling relationships between neighboring protons, while HSQC experiments correlate protons with their directly attached carbons [4] [6]. HMBC correlations provide long-range connectivity information, particularly valuable for establishing the connection between the pyridine and piperazine rings [7] [22].

High-Resolution Mass Spectrometric Verification

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation through fragmentation analysis [24] [25]. The molecular ion [M+H]⁺ appears at m/z 300.071, with the characteristic bromine isotope pattern showing the [M+2]⁺ peak at m/z 302.069 in approximately 1:1 ratio, confirming the presence of a single bromine atom [26] [27].

The fragmentation pattern reveals diagnostic structural information with the base peak typically corresponding to loss of the methoxyethyl group (C₃H₇O, 59 Da), producing a fragment at m/z 241 [28] [26]. The bromopyridine moiety generates a stable fragment at m/z 156, while the piperazine portion contributes fragments in the m/z 86-114 range [29] [25].

High-resolution measurements enable molecular formula confirmation with mass accuracy typically within 2-3 ppm, providing unambiguous elemental composition assignment [24] [30]. Tandem mass spectrometry (MS/MS) experiments further elucidate the fragmentation pathways, confirming structural connectivity through characteristic neutral losses and rearrangement processes [25] [29].

| Mass Spectral Data | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| [M+H]⁺ (⁷⁹Br) | 300.071 | Variable | Molecular ion |

| [M+H]⁺ (⁸¹Br) | 302.069 | ~Equal to M | Isotope peak |

| Base Peak | 241.013 | 100% | [M-C₃H₇O]⁺ |

| Bromopyridine Fragment | 155.945 | 60-80% | C₅H₃NBr⁺ |

| Piperazine Fragment | 86.084 | 40-60% | C₄H₁₀N₂⁺ |

Infrared and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy through infrared and Raman techniques provides complementary information about functional groups and molecular vibrations [5] [31]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific structural features and provide insight into intermolecular interactions [32] [33].

The aromatic C=C and C=N stretching vibrations appear in the 1600-1500 cm⁻¹ region, with multiple bands reflecting the different electronic environments in the brominated pyridine ring [5] [34]. The C-H stretching vibrations manifest in the 3000-2800 cm⁻¹ region, with aromatic C-H stretches appearing at higher frequencies than aliphatic C-H stretches [33] .

The C-O stretching vibration of the ether linkage produces a strong absorption around 1100-1000 cm⁻¹, while C-N stretching vibrations appear in the 1350-1250 cm⁻¹ region [32] [34]. The C-Br stretching vibration, though typically weak in infrared, may be observable around 650-550 cm⁻¹ [5].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and C-C stretching modes [31] [36]. The aromatic ring breathing modes appear prominently in the 1000-1600 cm⁻¹ region, while the C-Br stretching vibration is more readily observed in Raman spectra compared to infrared [37] [38]. The piperazine ring vibrations contribute characteristic patterns in the 800-1200 cm⁻¹ region, reflecting the chair conformation and substitution pattern [39] [40].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C=C, C=N stretch | 1600-1500 | 1580-1520 | Pyridine ring modes |

| C-H stretch (aromatic) | 3080-3020 | 3070-3030 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 2980-2850 | 2970-2860 | Alkyl C-H bonds |

| C-O stretch | 1100-1000 | 1120-1080 | Ether linkage |

| C-N stretch | 1350-1250 | 1340-1260 | N-C bonds |

| Ring breathing | 1050-950 | 1020-980 | Aromatic ring modes |

| C-Br stretch | 650-550 | 640-560 | Carbon-bromine bond |